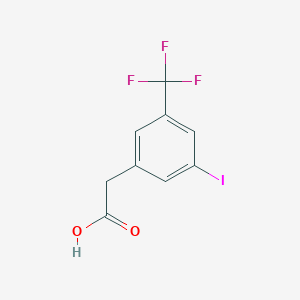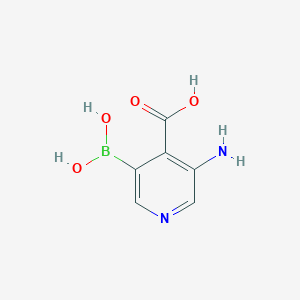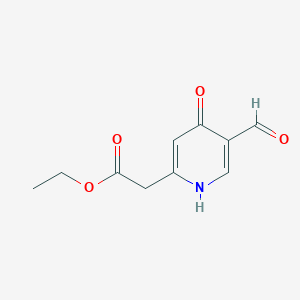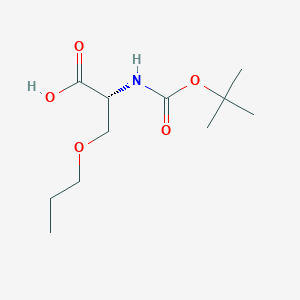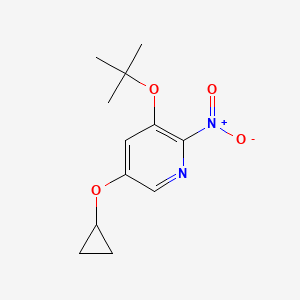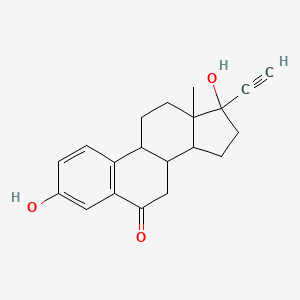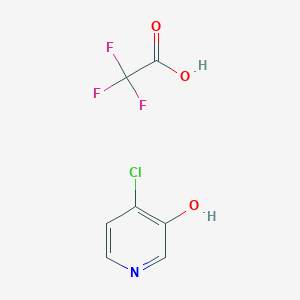
4-Chloropyridin-3-ol-TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloropyridin-3-ol-TFA is a chemical compound derived from pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 4th position and a hydroxyl group at the 3rd position on the pyridine ring. The addition of trifluoroacetic acid (TFA) enhances its reactivity and stability. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyridin-3-ol-TFA typically involves the chlorination of pyridine derivatives followed by hydroxylation. . Another method involves the use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and hydroxylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloropyridin-3-ol-TFA undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Formation of amines.
Substitution: Nucleophilic substitution reactions at the chlorine atom.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Reactions with nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
N-oxides: Formed during oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Pyridines: Products of nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-Chloropyridin-3-ol-TFA has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 4-Chloropyridin-3-ol-TFA involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the chlorine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and binding affinity to biological targets. The pathways involved often include enzyme inhibition or activation, depending on the specific application .
Comparación Con Compuestos Similares
2-Chloropyridine: Chlorine at the 2nd position.
3-Chloropyridine: Chlorine at the 3rd position.
4-Chloropyridine: Chlorine at the 4th position without the hydroxyl group.
Uniqueness: 4-Chloropyridin-3-ol-TFA is unique due to the presence of both chlorine and hydroxyl groups on the pyridine ring, which imparts distinct reactivity and stability. This combination makes it a valuable intermediate in various synthetic pathways and enhances its utility in scientific research .
Propiedades
Fórmula molecular |
C7H5ClF3NO3 |
|---|---|
Peso molecular |
243.57 g/mol |
Nombre IUPAC |
4-chloropyridin-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H4ClNO.C2HF3O2/c6-4-1-2-7-3-5(4)8;3-2(4,5)1(6)7/h1-3,8H;(H,6,7) |
Clave InChI |
VUNOYWULZXTEOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1Cl)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,7,8-Tetrahydronaphtho[2,3-D][1,3]dioxol-5-amine](/img/structure/B14854995.png)

